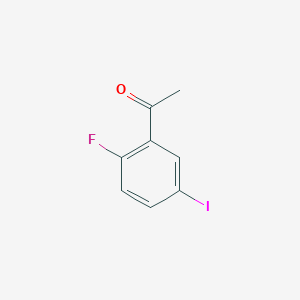
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12BrClFNO and a molecular weight of 296.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with bromine and fluorine atoms .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : Compounds containing the pyrrolidine moiety, similar to "3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride," are often used in the synthesis of novel heterocyclic compounds. For instance, bromo-substituted derivatives have been synthesized for their potential applications in medicinal chemistry and material science. Such compounds are characterized using various spectroscopic techniques to understand their structure and properties (Sarbu et al., 2019).
Antimicrobial Activity : Derivatives of pyrrolidine, particularly those substituted with halogens, have been explored for their antimicrobial properties. Research has shown that cyanopyridine derivatives, which may share structural similarities with the compound , exhibit antimicrobial activity against a range of bacteria, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Coordination Chemistry : Pyrrolidine derivatives can act as ligands in coordination chemistry, forming complexes with metals. This can lead to the development of catalysts or materials with unique properties. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and studied for their selective sensing abilities, indicating potential applications in chemical sensing and molecular recognition (Maity & Govindaraju, 2010).
Pharmacological Research : The structural motifs present in "this compound" could be relevant in pharmacological research. Compounds with similar structures have been investigated for their biological activities, including antioxidant and anticholinergic activities, which are crucial in drug discovery and development processes (Rezai et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDXJHRHMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



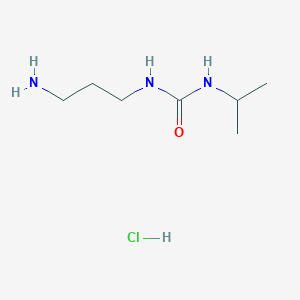



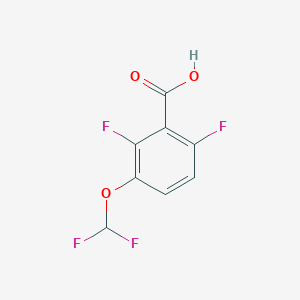

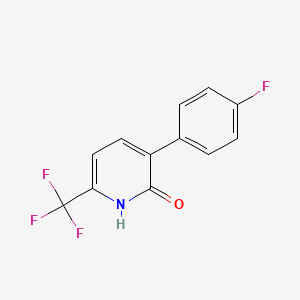
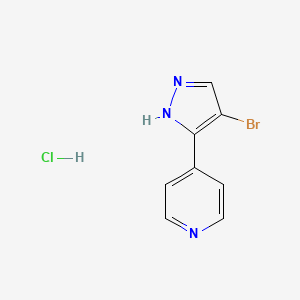
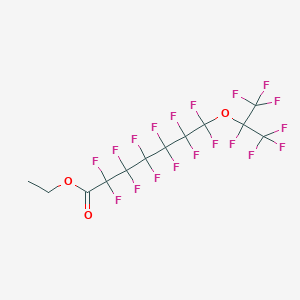
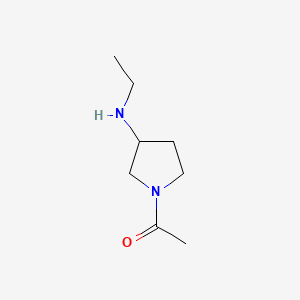
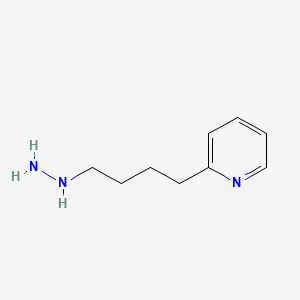
![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)
